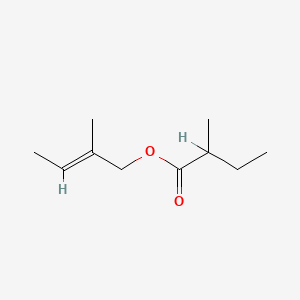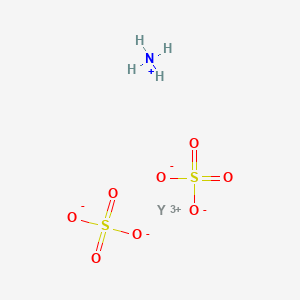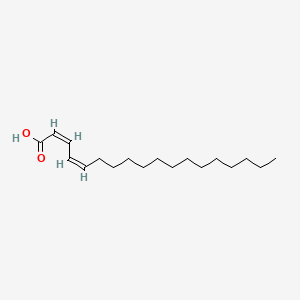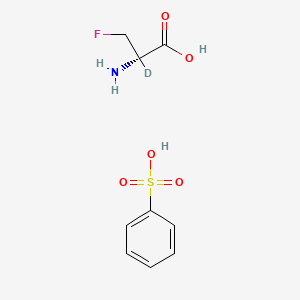
3-Fluoro-L-(22H)alanine benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-L-[22h]alanine benzenesulfonate is a chemical compound with the molecular formula C9H12FNO3S. It is a derivative of alanine, an amino acid, and contains a fluorine atom at the third position. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-[22h]alanine benzenesulfonate typically involves the fluorination of L-alanine followed by sulfonation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The sulfonation step involves the reaction of the fluorinated alanine with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of 3-Fluoro-L-[22h]alanine benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-L-[22h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-Fluoro-L-[22h]alanine benzenesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-L-[22h]alanine benzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The benzenesulfonate group increases the compound’s solubility and stability. These properties make it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated amino acid with similar applications in research.
3-Fluoro-L-phenylalanine: Used in the study of protein synthesis and enzyme activity.
3-Fluoro-L-serine: Investigated for its potential therapeutic properties.
Uniqueness
3-Fluoro-L-[22h]alanine benzenesulfonate is unique due to its combination of a fluorinated amino acid and a benzenesulfonate group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
59189-07-0 |
|---|---|
Molecular Formula |
C9H12FNO5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.1/s1/i;2D |
InChI Key |
XOXBTKOKBQADJP-DWXPJDSVSA-N |
Isomeric SMILES |
[2H][C@@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


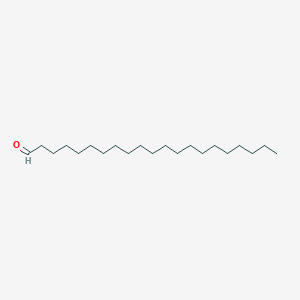
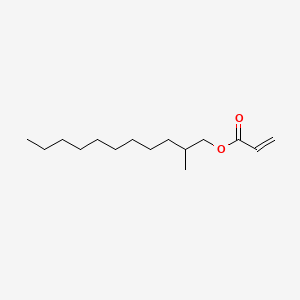
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)


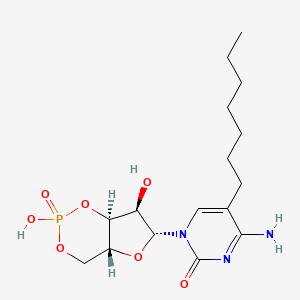

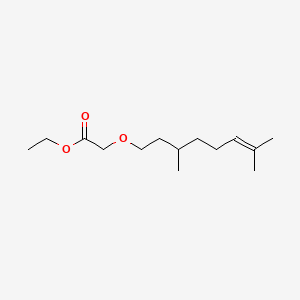
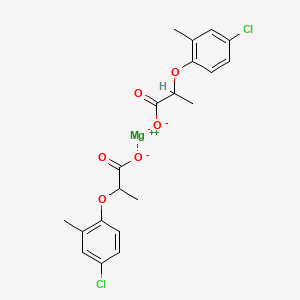
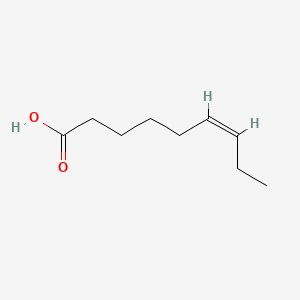
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
